dTDP-beta-L-rhodinose

CAS No.:

Cat. No.: VC1943312

Molecular Formula: C16H26N2O13P2

Molecular Weight: 516.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26N2O13P2 |

|---|---|

| Molecular Weight | 516.33 g/mol |

| IUPAC Name | [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyloxan-2-yl] hydrogen phosphate |

| Standard InChI | InChI=1S/C16H26N2O13P2/c1-8-6-18(16(22)17-15(8)21)13-5-11(20)12(29-13)7-27-32(23,24)31-33(25,26)30-14-4-3-10(19)9(2)28-14/h6,9-14,19-20H,3-5,7H2,1-2H3,(H,23,24)(H,25,26)(H,17,21,22)/t9-,10-,11-,12+,13+,14+/m0/s1 |

| Standard InChI Key | ANSAJFYVUGUZQP-QEHJDLSMSA-N |

| Isomeric SMILES | C[C@H]1[C@H](CC[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |

| SMILES | CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |

| Canonical SMILES | CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |

Introduction

Chemical Properties and Structure

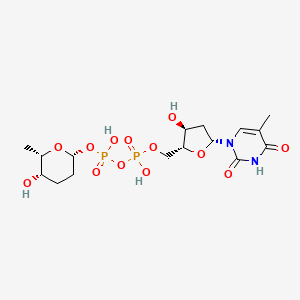

dTDP-beta-L-rhodinose belongs to the class of pyrimidine nucleotide-sugars with the molecular formula C16H26N2O13P2 and a molecular weight of 516.33 g/mol. The compound consists of a deoxythymidine diphosphate moiety linked to L-rhodinose, a rare deoxy sugar.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of dTDP-beta-L-rhodinose:

| Property | Value |

|---|---|

| Molecular Formula | C16H26N2O13P2 |

| Molecular Weight | 516.33 g/mol |

| CAS Number | 1020266-84-5 |

| IUPAC Name | [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyloxan-2-yl] hydrogen phosphate |

| Standard InChI | InChI=1S/C16H26N2O13P2/c1-8-6-18(16(22)17-15(8)21)13-5-11(20)12(29-13)7-27-32(23,24)31-33(25,26)30-14-4-3-10(19)9(2)28-14/h6,9-14,19-20H,3-5,7H2,1-2H3,(H,23,24)(H,25,26)(H,17,21,22)/t9-,10-,11-,12+,13+,14+/m0/s1 |

| Standard InChIKey | ANSAJFYVUGUZQP-QEHJDLSMSA-N |

Structural Features

The structure of dTDP-beta-L-rhodinose consists of two main components:

-

A deoxythymidine diphosphate (dTDP) moiety, which serves as the nucleotide carrier

-

An L-rhodinose sugar component with a β-configuration at the anomeric carbon

The β-configuration at the anomeric carbon is particularly significant for its biological activity, as it determines the stereochemistry of glycosidic bond formation during enzymatic reactions.

Biological Significance

Role in Glycosylation

dTDP-beta-L-rhodinose primarily functions as a substrate in glycosylation reactions, where it serves as a glycosyl donor. This process is critical for:

-

The synthesis of complex carbohydrates

-

The production of glycoproteins

-

The formation of bioactive secondary metabolites

Comparison with Related Compounds

dTDP-beta-L-rhodinose vs. dTDP-L-rhodinose

dTDP-beta-L-rhodinose (C16H26N2O13P2, MW: 516.33 g/mol) differs slightly from dTDP-L-rhodinose (C16H24N2O13P2-2, MW: 514.31 g/mol) . The primary difference lies in:

-

Molecular weight (2 g/mol difference)

-

The specified anomeric configuration (beta) in dTDP-beta-L-rhodinose

-

Potentially different ionization states

Comparison with dTDP-L-rhamnose

-

The specific sugar moiety (rhamnose vs. rhodinose)

-

Structural differences in the sugar component

-

Potentially different biological roles and applications

Table 2 provides a comparison of these related compounds:

| Property | dTDP-beta-L-rhodinose | dTDP-L-rhodinose | dTDP-L-rhamnose |

|---|---|---|---|

| Molecular Formula | C16H26N2O13P2 | C16H24N2O13P2-2 | C16H26N2O15P2 |

| Molecular Weight | 516.33 g/mol | 514.31 g/mol | 548.33 g/mol |

| Sugar Component | L-rhodinose (β-configuration) | L-rhodinose | L-rhamnose |

| Notable Feature | β-configuration at anomeric carbon | Unspecified anomeric configuration | Common in bacterial cell walls |

Applications in Research and Pharmaceutical Development

Tool for Studying Glycosylation

dTDP-beta-L-rhodinose serves as a valuable tool for studying glycosylation processes due to its role as a glycosyl donor. Researchers can use this compound to:

-

Investigate enzymatic mechanisms of glycosyltransferases

-

Study the specificity of glycosylation reactions

-

Explore the structural diversity of glycosylated natural products

Analytical Methods for Identification and Characterization

Various analytical techniques are employed for the identification and characterization of dTDP-beta-L-rhodinose:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for the separation and purification of dTDP-beta-L-rhodinose, as demonstrated in studies of related compounds . Typical retention times and conditions would be specific to the compound's properties.

Spectroscopic Analysis

Several spectroscopic methods are utilized for structural confirmation:

-

Mass Spectrometry (MS): Provides the characteristic signal [M-H]- at m/z corresponding to the molecular weight of dTDP-beta-L-rhodinose

-

Nuclear Magnetic Resonance (NMR): 1H-, 13C-, and 31P-NMR spectroscopy provide detailed structural information, particularly regarding the configuration of the anomeric carbon

Future Research Directions

Enzyme Engineering

Development of more efficient enzymatic systems for the synthesis of dTDP-beta-L-rhodinose could enhance its availability for research and applications. This might involve:

-

Engineering of RmlA-D enzymes for improved specificity toward rhodinose formation

-

Development of one-pot multi-enzyme systems with higher yields

-

Exploration of novel enzymatic pathways for rhodinose activation

Pharmaceutical Applications

Further investigation into the potential pharmaceutical applications of dTDP-beta-L-rhodinose and its derivatives could lead to:

-

Novel glycosylated antibiotics

-

Development of inhibitors targeting bacterial cell wall synthesis

-

Creation of new glycosylation tools for drug development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume